3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine dihydrochloride
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Overview
Description
3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine dihydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, an ethyl group, and two dimethylamine groups attached to the triazole ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine dihydrochloride typically involves the bromination of 1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually performed in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process may include steps such as bromination, purification, and crystallization to obtain the final product in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form partially or fully reduced triazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of the triazole ring.
Reduction Reactions: Reduced triazole derivatives with altered electronic properties.
Scientific Research Applications
3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-1,2,4-triazol-5-amine: Lacks the bromine atom and has different reactivity and applications.
3-Chloro-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine: Contains a methyl group instead of dimethylamine groups, affecting its reactivity and biological activity.
Uniqueness
3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities. The combination of the ethyl group and dimethylamine groups further enhances its versatility in various chemical reactions and applications.
Properties
CAS No. |
1609396-12-4 |
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Molecular Formula |
C6H12BrClN4 |
Molecular Weight |
255.54 g/mol |
IUPAC Name |
5-bromo-2-ethyl-N,N-dimethyl-1,2,4-triazol-3-amine;hydrochloride |
InChI |
InChI=1S/C6H11BrN4.ClH/c1-4-11-6(10(2)3)8-5(7)9-11;/h4H2,1-3H3;1H |
InChI Key |
XNDJHBZWGXLZFO-UHFFFAOYSA-N |
SMILES |
CCN1C(=NC(=N1)Br)N(C)C.Cl.Cl |
Canonical SMILES |
CCN1C(=NC(=N1)Br)N(C)C.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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